molecular formula C15H9BrFNS B3035294 4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole CAS No. 311313-13-0

4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole

Cat. No.: B3035294
CAS No.: 311313-13-0
M. Wt: 334.2 g/mol
InChI Key: WXCOMGNRDCUQKD-UHFFFAOYSA-N
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Description

4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromo-substituted phenyl group and a fluoro-substituted phenyl group attached to the thiazole ring

Scientific Research Applications

4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromo and fluoro substituents can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and fluoro substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromo-phenyl)-2-phenyl-thiazole: Lacks the fluoro substituent.

    4-(4-Fluoro-phenyl)-2-phenyl-thiazole: Lacks the bromo substituent.

    2-(4-Fluoro-phenyl)-4-(4-chloro-phenyl)-thiazole: Contains a chloro substituent instead of bromo.

Uniqueness

4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-(4-bromophenyl)-2-(4-fluorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFNS/c16-12-5-1-10(2-6-12)14-9-19-15(18-14)11-3-7-13(17)8-4-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCOMGNRDCUQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of p-fluorothiobenzamide (0.39 g, 2.5 mmol) in 20 mL of abs. EtOH is added 2,4′-dibromoacetophenone (0.7 g, 2.5 mmol) all at once. The reaction mixture is stirred at room temperature for 3 hours and then chilled in ice bath. The precipitate is collected by filtration, washed with cold EtOH (5 ml×2) and dried in vacuum to give 2-(4′-fluorophenyl)-4-(4′-bromophenyl)thiazole as a white fluffy crystaline solid (1.55 g, 93%). mp.158-9° C.
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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